molecular formula C5H11NO4 B13720777 D-Lyxopyranosylamine CAS No. 67111-70-0

D-Lyxopyranosylamine

Cat. No.: B13720777
CAS No.: 67111-70-0
M. Wt: 149.15 g/mol
InChI Key: RQBSUMJKSOSGJJ-AGQMPKSLSA-N
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Description

D-Lyxopyranosylamine is a glycosylamine derivative belonging to the class of amino sugars, characterized by a pyranose ring structure with an amine group at the anomeric carbon. It exists in specific stereochemical configurations, such as β-D-lyxopyranosylamine (CAS: 501947-89-3), which has a six-membered pyranose ring and hydroxyl groups at positions 3, 4, and 5 . These compounds are primarily used in glycobiology research, particularly in synthesizing glycoconjugates or studying carbohydrate-protein interactions. Safety Data Sheets (SDS) highlight standard handling precautions, such as avoiding inhalation and ensuring proper ventilation during use .

Properties

CAS No.

67111-70-0

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

(3S,4S,5R)-2-aminooxane-3,4,5-triol

InChI

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4+,5?/m1/s1

InChI Key

RQBSUMJKSOSGJJ-AGQMPKSLSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)N)O)O)O

Canonical SMILES

C1C(C(C(C(O1)N)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Lyxopyranosylamine can be synthesized through the transglycosylation of β-D-xylopyranosylamine . This process involves the rearrangement of glycosidic bonds under specific conditions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions: D-Lyxopyranosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amine compounds .

Mechanism of Action

The mechanism of action of D-Lyxopyranosylamine involves its interaction with specific enzymes and receptors in biological systems. The amino group allows it to form stable bonds with various molecular targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Glycosylamine Derivatives
Compound CAS Number Key Structural Features Functional Groups Notes
β-D-Lyxopyranosylamine 501947-89-3 Pyranose ring, amine at anomeric position Hydroxyl (3,4,5), amine SDS lists inhalation precautions
D-Lyxosylamine 39840-37-4 Likely furanose or alternate configuration Hydroxyl (positions unspecified) Distinct CAS suggests structural variance
2-Acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives N/A Acetamido group, deoxygenation at C4 Acetamido, hydroxyl, amine Synthesized for glycobiology studies

Key Differences :

  • β-D-Lyxopyranosylamine vs. D-Lyxosylamine: The distinction in CAS numbers and naming conventions suggests differences in ring size (pyranose vs. furanose) or stereochemistry. Pyranose forms typically exhibit greater stability due to chair conformations .
  • Acetamido-deoxy derivatives (e.g., compounds 15–17 from ): These lack hydroxyl groups at critical positions (C4) and feature acetamido substituents, enhancing resistance to enzymatic degradation compared to unmodified glycosylamines .
Table 2: Aliphatic Amines
Compound CAS Number Key Structural Features Applications/Uniqueness
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride 19985-09-2 Pyrrolidine ring, isopropyl substituent Enhanced lipophilicity for CNS drug delivery
1-Methyl-pyrrolidin-3-ylamine dihydrochloride N/A Methyl substituent on pyrrolidine Basic amine for catalysis or ligands

Comparison with D-Lyxopyranosylamine:

  • Structural: Aliphatic amines lack carbohydrate backbones but share amine functionality. The cyclic pyrrolidine structure in –5 enhances rigidity, unlike the flexible pyranose ring of glycosylamines.
  • Applications : Aliphatic amines are often used in pharmaceuticals (e.g., dopamine reuptake inhibitors), whereas glycosylamines serve as intermediates in glycoconjugate synthesis .
Table 3: Aromatic Amines
Compound CAS Number Key Structural Features Uniqueness
6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine N/A Dual pyrimidine-pyridine scaffold Versatile bioactivity in agrochemicals
1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine N/A Cyclobutane-pyridine hybrid Rigid structure for receptor targeting

Comparison with this compound:

  • Structural: Aromatic amines feature planar, conjugated systems, contrasting with the three-dimensional pyranose ring. Chloro substituents enhance electrophilicity, enabling nucleophilic substitution reactions.
  • Bioactivity : These compounds are tailored for pesticidal or anticancer applications, unlike glycosylamines, which are studied for carbohydrate-mediated signaling .

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